molecular formula C18H24ClNOS B12953822 6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride

6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride

Cat. No.: B12953822
M. Wt: 337.9 g/mol
InChI Key: CMGIGAZRQHGNIQ-UHFFFAOYSA-N
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Description

6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride is a complex organic compound that features a thiophene ring, a tetrahydronaphthalene moiety, and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride typically involves multiple steps, including the formation of the thiophene ring and the subsequent attachment of the ethylamino and tetrahydronaphthalene groups. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions often require specific catalysts, solvents, and temperature conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and other aromatic systems.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic systems.

Scientific Research Applications

6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring and ethylamino group are likely involved in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Ethyl(2-(thiophen-2-yl)ethyl)amino)-5,6,7,8-tetrahydronaphthalen-1-ol hydrochloride is unique due to its combination of a thiophene ring, tetrahydronaphthalene moiety, and ethylamino group. This unique structure imparts specific chemical and biological properties that differentiate it from other thiophene-based compounds.

Properties

Molecular Formula

C18H24ClNOS

Molecular Weight

337.9 g/mol

IUPAC Name

6-[ethyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol;hydrochloride

InChI

InChI=1S/C18H23NOS.ClH/c1-2-19(11-10-16-6-4-12-21-16)15-8-9-17-14(13-15)5-3-7-18(17)20;/h3-7,12,15,20H,2,8-11,13H2,1H3;1H

InChI Key

CMGIGAZRQHGNIQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3O.Cl

Origin of Product

United States

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